Studies have investigated the absorption and metabolism of Lauramine oxide in humans. Researchers applied radioactively labeled Lauramine oxide to human skin and found minimal absorption. The majority (around 92%) remained on the skin surface after eight hours [1]. Oral administration also yielded similar results, with the majority of the compound excreted unchanged in urine and feces [1]. This suggests Lauramine oxide may not be readily absorbed into the body.
Source: [1] Lauramine oxide | C14H31NO | CID 15433 - PubChem National Institutes of Health: )
Lauramine oxide, also known as lauryl dimethylamine oxide or dodecyldimethylamine oxide, is an amphoteric surfactant characterized by its unique molecular structure, which includes a long hydrophobic alkyl chain (dodecyl) and a polar amine oxide functional group. This compound typically appears as a clear, pale yellow liquid with a mild odor. As a surfactant, it effectively reduces surface tension between liquids, enhancing cleansing and foaming properties in various formulations .
As a surfactant, laurine oxide reduces the surface tension of water by lowering the energy required for molecules to spread at the liquid's surface []. This property allows lauryldimethylamine oxide to function in various applications, such as:
Lauramine oxide is synthesized through the oxidation of lauryl dimethylamine using hydrogen peroxide. The reaction can be summarized as follows:
This compound can also undergo hydrolysis under certain conditions, leading to the formation of lauric acid and dimethylamine.
Lauramine oxide exhibits notable biological activities, particularly its antimicrobial properties. It has been shown to be effective against various bacteria, including Staphylococcus aureus and Escherichia coli. This antimicrobial action makes it valuable in personal care products and cleaning agents where microbial control is essential. Additionally, it is non-denaturing, allowing it to solubilize proteins without altering their structure .
The primary method for synthesizing lauramine oxide involves:
Alternative methods may involve using other oxidizing agents or different reaction conditions, but the hydrogen peroxide method remains the most common in commercial production.
Lauramine oxide is widely used across various industries due to its multifunctional properties:
Studies on lauramine oxide's interactions reveal its compatibility with various surfactant classes—anionic, nonionic, cationic, and amphoteric—making it versatile for formulation purposes. It can mitigate irritation effects associated with anionic surfactants, thus improving skin compatibility in personal care products. Furthermore, at high concentrations, lauramine oxide forms liquid crystalline phases that enhance its functionality in emulsions and foams .
Lauramine oxide shares similarities with other amine oxides but has distinct characteristics that set it apart. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Myristamine oxide | Amine Oxide | C14 alkyl tail; higher hydrophobicity |
Stearamine oxide | Amine Oxide | C18 alkyl tail; used in hair conditioning products |
Cocamidopropyl betaine | Amphoteric Surfactant | Derived from coconut oil; milder on skin |
Dimethyldodecylamine oxide | Amine Oxide | Similar structure but different chain length |
Lauramine oxide's unique dodecyl chain length provides excellent foaming and thickening properties while maintaining stability across various pH levels. Its ability to enhance antimicrobial action while being non-irritating makes it particularly valuable in personal care formulations compared to other similar compounds .
Corrosive;Acute Toxic;Irritant;Environmental Hazard